Vinyl pentafluoropropionate

Fluoropolymer synthesis Monomer physical properties Volatility control

Vinyl pentafluoropropionate (CAS 357-47-1; C5H3F5O2; MW 190.07 g/mol) is a fluorinated vinyl ester monomer belonging to the perfluoroalkanoic acid vinyl ester class. It is synthesized via mercury-catalyzed reaction of pentafluoropropionic acid with acetylene or through esterification of pentafluoropropionic acid with vinyl alcohol derivatives.

Molecular Formula C5H3F5O2
Molecular Weight 190.07 g/mol
CAS No. 357-47-1
Cat. No. B12081882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl pentafluoropropionate
CAS357-47-1
Molecular FormulaC5H3F5O2
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC=COC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C5H3F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H,1H2
InChIKeyPCFBPKXOEGIKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Pentafluoropropionate CAS 357-47-1: Technical Baseline and Procurement Context for Fluorinated Vinyl Ester Monomers


Vinyl pentafluoropropionate (CAS 357-47-1; C5H3F5O2; MW 190.07 g/mol) is a fluorinated vinyl ester monomer belonging to the perfluoroalkanoic acid vinyl ester class [1]. It is synthesized via mercury-catalyzed reaction of pentafluoropropionic acid with acetylene or through esterification of pentafluoropropionic acid with vinyl alcohol derivatives [2]. The compound serves as a building block for synthesizing fluorinated homopolymers and copolymers with tailored surface properties [1]. As a member of the perfluoroacid vinyl ester series, its selection relative to analogs such as vinyl trifluoroacetate (CF3COOCH=CH2, MW 140.06) or vinyl heptafluorobutyrate (C3F7COOCH=CH2, MW 240.08) depends on specific performance requirements dictated by fluorocarbon chain length, which influences monomer physical properties, polymer film morphology, and copolymer compatibility [1][2].

Vinyl Pentafluoropropionate CAS 357-47-1: Why Fluorocarbon Chain Length Prevents Generic Substitution in Fluoropolymer Synthesis


Fluorinated vinyl esters cannot be interchanged generically because the perfluoroalkyl chain length (CF3 vs. C2F5 vs. C3F7) directly governs monomer volatility, homopolymer film-forming characteristics, and copolymerization behavior with common comonomers [1][2]. Substituting vinyl pentafluoropropionate with vinyl trifluoroacetate alters boiling point (52.6°C vs. 39-40°C), affecting handling and vapor-phase processing [1]. More critically, the homopolymer of vinyl pentafluoropropionate yields transparent, flexible films, whereas longer-chain analogs (vinyl octanoate, vinyl decanoate) produce waxy films unsuitable for coherent coatings [2]. Furthermore, copolymerization compatibility differs markedly: vinyl heptafluorobutyrate copolymerizes readily with vinyl acetate and methyl methacrylate but shows poor incorporation with styrene, maleic anhydride, and acrylonitrile—a selectivity profile that is chain-length dependent and cannot be presumed for the pentafluoropropionate ester without empirical verification [2]. Procurement decisions must therefore be guided by specific, quantifiable performance parameters rather than class-based assumptions.

Vinyl Pentafluoropropionate CAS 357-47-1: Comparative Quantitative Evidence for Differentiated Monomer Selection


Vinyl Pentafluoropropionate vs. Vinyl Trifluoroacetate and Vinyl Heptafluorobutyrate: Comparative Boiling Point and Refractive Index Data

Vinyl pentafluoropropionate exhibits intermediate volatility and optical properties within the perfluoroacid vinyl ester homologous series. Direct comparative physical characterization of seven perfluoroacid vinyl esters demonstrates that boiling point increases systematically with fluorocarbon chain length [1]. Vinyl pentafluoropropionate has a boiling point of 52.6°C at 760 mmHg and a density of 1.387 g/cm³, positioning it between the more volatile vinyl trifluoroacetate (CF3COOCH=CH2) and the less volatile vinyl heptafluorobutyrate (C3F7COOCH=CH2) [1]. This intermediate volatility profile may influence monomer handling during polymerization and suitability for vapor-phase deposition techniques.

Fluoropolymer synthesis Monomer physical properties Volatility control

Vinyl Pentafluoropropionate Homopolymer Film Morphology vs. Longer-Chain Perfluoroacid Vinyl Esters

The homopolymerization of seven perfluoroacid vinyl esters revealed a stark morphological threshold: monomers with perfluoroalkyl chains up to C2F5 (including vinyl pentafluoropropionate) yield transparent, flexible films upon polymerization, whereas longer-chain esters (vinyl octanoate, vinyl decanoate) produce waxy films unsuitable for coherent coating applications [1]. This chain-length-dependent film morphology represents a critical differentiator for applications requiring continuous, transparent fluoropolymer coatings. The C2F5 perfluoroalkyl chain of vinyl pentafluoropropionate resides at the boundary where adequate fluorocarbon content is achieved while preserving film-forming integrity—a balance not available with either shorter-chain (insufficient fluorine content) or longer-chain (loss of film coherence) alternatives.

Fluoropolymer coatings Film-forming properties Homopolymer characterization

Fluorine Substituent Effect on Polymer Hydrolytic Stability: Class-Level Inference from Vinyl Trifluoroacetate Polymer Behavior

Polymers derived from fluorinated vinyl esters exhibit markedly different hydrolytic stability compared to their hydrocarbon analogs, as well as distinct polymerization behavior. Poly(vinyl trifluoroacetate) demonstrates two critical characteristics relevant to vinyl pentafluoropropionate as a class member: (1) the polymer is insoluble in its own monomer, leading to precipitation during bulk polymerization and no increase in degree of polymerization with conversion—unlike the vinyl acetate system [1]; (2) the polymer is highly unstable to hydrolytic loss of the perfluoro acid moiety, with the strong electron-withdrawing effect of fluorine substituents increasing the e-value and altering chain transfer behavior [1][2]. While direct quantitative hydrolytic stability data for poly(vinyl pentafluoropropionate) are not available in the open literature, the class-level inference indicates that fluorinated vinyl ester polymers generally require careful consideration of hydrolytic degradation pathways compared to hydrocarbon analogs.

Polymer stability Hydrolytic degradation Fluoropolymer durability

Vinyl Heptafluorobutyrate Copolymerization Selectivity: Context for Chain-Length-Dependent Comonomer Compatibility

Systematic copolymerization studies of vinyl heptafluorobutyrate (C3F7COOCH=CH2) demonstrate that copolymerization compatibility with common comonomers is chain-length dependent. Vinyl heptafluorobutyrate copolymerizes readily with vinyl acetate and methyl methacrylate, but copolymerization with styrene, maleic anhydride, and acrylonitrile proceeds with difficulty [1]. This selectivity profile provides context for vinyl pentafluoropropionate (C2F5COOCH=CH2), as the shorter perfluoroalkyl chain may alter comonomer compatibility relative to the heptafluorobutyrate ester. Direct copolymerization data for vinyl pentafluoropropionate with these comonomers are not reported in the open literature, representing a critical evidence gap that procurement decisions must acknowledge. The absence of such data precludes assuming that vinyl pentafluoropropionate will mirror the copolymerization behavior of either the trifluoroacetate or heptafluorobutyrate analogs.

Copolymer synthesis Monomer reactivity Fluoropolymer design

Infrared Spectroscopic Differentiation: Pentafluoropropionate Esters vs. Trifluoroacetate Esters

Infrared spectroscopic analysis of seven alkyl esters of pentafluoropropionic acid demonstrates that six of the nine stretching vibrations of the CF3CF2COO group and the three CF3 deformation vibrations have characteristic frequencies with average deviations of 5 cm⁻¹ or less [1]. These frequencies are distinct from the corresponding values observed in trifluoroacetate esters (CF3COO), enabling unambiguous spectroscopic identification of the pentafluoropropionate moiety versus the shorter-chain trifluoroacetate group [1]. This spectral differentiation provides a practical analytical quality control method for verifying monomer identity and purity in procurement and synthesis workflows.

Analytical characterization IR spectroscopy Quality control

Vinyl Pentafluoropropionate CAS 357-47-1: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Transparent Fluoropolymer Coatings Requiring Balanced Fluorine Content and Film Integrity

Based on the direct evidence that vinyl pentafluoropropionate homopolymers yield transparent, flexible films, whereas longer-chain perfluoroacid vinyl esters (vinyl octanoate, vinyl decanoate) produce waxy films unsuitable for coherent coatings [1], this monomer is particularly suited for applications requiring continuous, low-surface-energy fluoropolymer coatings. Users seeking to maximize fluorocarbon content while preserving film-forming capability will find vinyl pentafluoropropionate positioned at the optimal chain-length threshold. Procurement for coating applications should prioritize this monomer when both fluorine-derived surface properties (hydrophobicity, chemical resistance) and mechanical film integrity are required.

Vapor-Phase Polymerization and Deposition Processes Utilizing Intermediate Volatility Monomers

The boiling point of vinyl pentafluoropropionate (52.6°C at 760 mmHg) is intermediate between the more volatile vinyl trifluoroacetate (39-40°C) and less volatile longer-chain analogs [2]. This volatility profile suggests potential suitability for vapor-phase polymerization or vapor-deposition coating techniques where monomer delivery in the gas phase is required. The intermediate boiling point may offer practical handling advantages—reduced evaporative loss during ambient processing relative to trifluoroacetate esters, while maintaining sufficient vapor pressure for gas-phase applications relative to heptafluorobutyrate and longer-chain esters. Procurement for vapor-phase processes should consider this volatility differentiation.

Development of Copolymers with Vinyl Acetate or Methyl Methacrylate for Tailored Fluorine Content

Copolymerization studies on the homologous vinyl heptafluorobutyrate demonstrate ready copolymerization with vinyl acetate and methyl methacrylate, whereas copolymerization with styrene, maleic anhydride, and acrylonitrile is difficult [1]. While direct data for vinyl pentafluoropropionate with these comonomers are not reported in the open literature, this class-level evidence suggests that perfluoroacid vinyl esters generally exhibit favorable copolymerization with vinyl acetate and methacrylates. Users developing fluorinated copolymers for coatings, adhesives, or surface modifiers should empirically validate vinyl pentafluoropropionate's copolymerization behavior with their target comonomer system, recognizing that chain-length differences may alter reactivity ratios relative to the heptafluorobutyrate baseline.

Quality Control Verification Using IR Spectroscopic Fingerprinting

The characteristic IR absorption frequencies of the CF3CF2COO group, which differ from those of the CF3COO group in trifluoroacetate esters [1], provide a robust analytical method for verifying monomer identity and purity. Procurement and quality assurance protocols can employ IR spectroscopy to confirm that supplied material is vinyl pentafluoropropionate rather than the structurally similar but functionally distinct vinyl trifluoroacetate. The high consistency of characteristic frequencies across pentafluoropropionate esters (average deviation ≤5 cm⁻¹) [1] ensures reliable spectroscopic identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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